molecular formula C11H19NO2SSi B11856061 N,4-Dimethyl-N-(trimethylsilyl)benzene-1-sulfonamide CAS No. 74948-31-5

N,4-Dimethyl-N-(trimethylsilyl)benzene-1-sulfonamide

Cat. No.: B11856061
CAS No.: 74948-31-5
M. Wt: 257.43 g/mol
InChI Key: PXJOHZDSBBJEBG-UHFFFAOYSA-N
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Description

N,4-Dimethyl-N-(trimethylsilyl)benzene-1-sulfonamide is an organosulfur compound that features a sulfonamide functional group. This compound is known for its stability and utility in various chemical reactions, particularly in the formation of amide and peptide bonds under mild conditions without racemization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Dimethyl-N-(trimethylsilyl)benzene-1-sulfonamide typically involves the reaction of 4-dimethylaminobenzenesulfonyl chloride with trimethylsilylacetylene. This reaction is carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent moisture and air from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

N,4-Dimethyl-N-(trimethylsilyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various amides and peptides, depending on the specific reactants used in the coupling reactions .

Scientific Research Applications

N,4-Dimethyl-N-(trimethylsilyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide and peptide bonds.

    Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of N,4-Dimethyl-N-(trimethylsilyl)benzene-1-sulfonamide involves its role as a coupling reagent. It facilitates the formation of amide and peptide bonds by activating the carboxyl group of the reactants, making it more susceptible to nucleophilic attack by amines. This process occurs under mild conditions, preventing racemization and preserving the stereochemistry of the reactants .

Comparison with Similar Compounds

Similar Compounds

    N,4-Dimethyl-N-(trimethylsilyl)ethynylbenzenesulfonamide: Similar in structure but contains an ethynyl group instead of a sulfonamide group.

    N-Methyl-p-toluenesulfonamide: Contains a methyl group instead of a trimethylsilyl group.

Uniqueness

N,4-Dimethyl-N-(trimethylsilyl)benzene-1-sulfonamide is unique due to its stability and efficiency as a coupling reagent. Its ability to form amide and peptide bonds under mild conditions without racemization makes it highly valuable in organic synthesis and pharmaceutical research .

Properties

CAS No.

74948-31-5

Molecular Formula

C11H19NO2SSi

Molecular Weight

257.43 g/mol

IUPAC Name

N,4-dimethyl-N-trimethylsilylbenzenesulfonamide

InChI

InChI=1S/C11H19NO2SSi/c1-10-6-8-11(9-7-10)15(13,14)12(2)16(3,4)5/h6-9H,1-5H3

InChI Key

PXJOHZDSBBJEBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)[Si](C)(C)C

Origin of Product

United States

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